1,1'-(Chloromethylene)bis(4-fluorobenzene)

Lipophilicity ADME Drug Design

1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4), also known as 4,4'-difluorobenzhydryl chloride or chlorobis(4-fluorophenyl)methane, is a key diarylchloromethane intermediate. With the molecular formula C13H9ClF2 and a molecular weight of 238.66 g/mol, it appears as a clear, colorless to slightly yellow liquid.

Molecular Formula C13H9ClF2
Molecular Weight 238.66 g/mol
CAS No. 27064-94-4
Cat. No. B1586100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Chloromethylene)bis(4-fluorobenzene)
CAS27064-94-4
Molecular FormulaC13H9ClF2
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)Cl)F
InChIInChI=1S/C13H9ClF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H
InChIKeyFHPNLCLHMNPLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4): Procurement and Technical Baseline


1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4), also known as 4,4'-difluorobenzhydryl chloride or chlorobis(4-fluorophenyl)methane, is a key diarylchloromethane intermediate [1]. With the molecular formula C13H9ClF2 and a molecular weight of 238.66 g/mol, it appears as a clear, colorless to slightly yellow liquid [1]. Its primary industrial and research significance lies in its role as a precursor to the bis(4-fluorophenyl)methyl pharmacophore, a critical scaffold in T-type calcium channel blockers and other CNS-active agents .

1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4): Why Generic Substitution of Benzhydryl Chlorides is Not Advisable


While structurally related benzhydryl chlorides (e.g., 4,4'-dichloro or unsubstituted diphenyl analogs) may appear to be simple halogen-exchange alternatives, their physicochemical and biological profiles diverge significantly due to the distinct electronic and steric effects of the para-fluoro substituent. The fluorine atoms critically influence both the compound's reactivity in nucleophilic substitution reactions and the lipophilicity and metabolic stability of the final drug molecules [1]. Therefore, substituting 1,1'-(Chloromethylene)bis(4-fluorobenzene) with a non-fluorinated or differently halogenated analog cannot be assumed to yield equivalent synthetic or pharmacological outcomes without quantitative verification [2].

1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4): Quantitative Differentiation Evidence vs. Key Comparators


Evidence 1: Lipophilicity (LogP) Comparison with 4,4'-Dichloro Analog

The calculated partition coefficient (LogP) for 1,1'-(Chloromethylene)bis(4-fluorobenzene) is 4.293 [1]. In contrast, its 4,4'-dichloro analog (1,1-bis(4-chlorophenyl)chloromethane, CAS 782-08-1) has a significantly higher computed LogP of 5.5-5.8 . This difference quantifies the distinct lipophilicity imparted by fluorine versus chlorine substitution, a critical parameter for passive membrane permeability and CNS penetration in drug design.

Lipophilicity ADME Drug Design

Evidence 2: Biological Target Engagement: CB1 Receptor Binding Affinity (Ki)

While the compound itself is a synthetic intermediate, its pharmacophoric fragment is critical. In a direct head-to-head comparison of final drug analogs, 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine (LDK1203) exhibited a binding affinity (Ki) of 220 nM for the cannabinoid CB1 receptor [1]. The study notes that this activity is comparable to other benzhydryl piperazine analogs with different N-substituents, but the bis(4-fluorophenyl)methyl core is specifically highlighted as a privileged scaffold for this target class.

Cannabinoid Receptor Binding Affinity Pharmacology

Evidence 3: Synthetic Utility: Comparative Yield in Piperazine N-Alkylation

In a patent describing the synthesis of piperazine derivatives, the alkylation of anhydrous piperazine with 1,1'-(Chloromethylene)bis(4-fluorobenzene) proceeded to give the desired 1-bis(4-fluorophenyl)methyl piperazine intermediate in an 81.9% isolated yield [1]. Under similar conditions in the same patent (Example 2), the reaction of unsubstituted diphenyl bromide with piperazine gave a lower yield of 64.8% [1].

Synthetic Yield Nucleophilic Substitution Process Chemistry

Evidence 4: Physicochemical Stability and Handling: Comparative Sensitivity to Moisture

Technical datasheets for 1,1'-(Chloromethylene)bis(4-fluorobenzene) consistently warn that the compound is moisture sensitive and should be stored under an inert gas atmosphere to prevent decomposition . This is a critical handling parameter. In contrast, the 4,4'-dichloro analog (1,1-bis(4-chlorophenyl)chloromethane, CAS 782-08-1) is described as a stable, odoriferous crystalline solid at room temperature with no such specific moisture sensitivity warnings in its standard safety data .

Stability Storage Handling

1,1'-(Chloromethylene)bis(4-fluorobenzene) (CAS 27064-94-4): Targeted Application Scenarios Based on Quantitative Differentiation


Scenario 1: Synthesis of CNS-Active T-Type Calcium Channel Blockers

This compound is the essential alkylating agent for installing the bis(4-fluorophenyl)methyl pharmacophore onto a piperazine core, a critical step in synthesizing flunarizine and its analogs [1]. The evidence of a high synthetic yield (81.9%) in this specific reaction [2] supports its efficiency in building this drug class. The differentiated lipophilicity (LogP 4.293) of the resulting fragment is a key driver for the final drug's ability to cross the blood-brain barrier, distinguishing it from more lipophilic or hydrophilic analogs. Procurement of this specific intermediate is therefore mandatory for replicating the exact ADME and pharmacological profile of flunarizine and related T-type calcium channel blockers.

Scenario 2: Development of Cannabinoid CB1 Receptor Modulators

The bis(4-fluorophenyl)methyl group is a key structural feature of several cannabinoid CB1 receptor inverse agonists and antagonists. As shown in evidence [3], analogs containing this group, such as LDK1203, demonstrate specific binding affinity (Ki = 220 nM) for the CB1 receptor. This makes 1,1'-(Chloromethylene)bis(4-fluorobenzene) a crucial building block for medicinal chemistry programs targeting the endocannabinoid system, particularly those seeking to develop new therapeutics for obesity, metabolic disorders, or pain where peripheral restriction of CB1 activity is desired. The unique electronic profile of the para-fluoro substituent contributes to the observed binding and functional activity.

Scenario 3: General Synthesis of Fluorinated Benzhydryl Derivatives Requiring High Yields

For any synthetic route requiring the N-alkylation of amines with a benzhydryl group, the quantitative data [2] indicates that the 4,4'-difluoro analog can provide a superior yield (81.9%) compared to an unsubstituted diphenylmethyl halide (64.8%). This yield advantage makes it a preferred reagent for process chemistry optimization and scale-up. However, the handling considerations detailed in —specifically its sensitivity to moisture and requirement for storage under inert gas—must be factored into procurement and operational planning. This scenario is best suited for laboratories with the proper infrastructure for handling air- and moisture-sensitive reagents and a need for high-efficiency reactions.

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